5-(2-(Trifluoromethoxy)phenyl)-1-indanone
Description
Properties
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O2/c17-16(18,19)21-15-4-2-1-3-13(15)11-5-7-12-10(9-11)6-8-14(12)20/h1-5,7,9H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWACUIYCAYVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Description
The Suzuki–Miyaura cross-coupling reaction is a palladium-catalyzed process that couples organoboron compounds with aryl halides to form biaryl structures under mild conditions. For 5-(2-(Trifluoromethoxy)phenyl)-1-indanone, this method involves coupling a halogenated indanone derivative with a 2-(trifluoromethoxy)phenyl boronic acid or ester.
Reaction Conditions and Catalysts
- Catalysts: Palladium complexes (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
- Base: Commonly potassium carbonate or cesium carbonate
- Solvent: Mixtures of water with organic solvents like toluene or dioxane
- Temperature: Typically 80–110 °C
- Reaction Time: Several hours to overnight
Industrial Scale Considerations
- Use of continuous flow reactors to optimize heat and mass transfer
- Advanced purification techniques to maximize yield and purity
- Optimization of catalyst loading and reaction parameters to reduce cost and environmental impact
Advantages
- Mild reaction conditions
- High selectivity and yields
- Scalability demonstrated in industrial settings
Limitations
- Requires preparation or availability of suitable boronic acid/ester derivatives
- Palladium catalyst cost and recovery considerations
Summary Table: Suzuki–Miyaura Coupling for this compound
| Parameter | Details |
|---|---|
| Starting Materials | Halogenated indanone, 2-(trifluoromethoxy)phenyl boronic acid/ester |
| Catalyst | Pd complexes (e.g., Pd(PPh3)4) |
| Base | K2CO3, Cs2CO3 |
| Solvent | Toluene/water, dioxane/water |
| Temperature | 80–110 °C |
| Reaction Time | 6–24 hours |
| Yield Range | Generally high (>70%) |
| Scale | Laboratory to industrial |
Analogous Intramolecular Friedel-Crafts Acylation Route (Based on Related Trifluoromethyl Indanones)
Though direct patents or literature on this compound via Friedel-Crafts are scarce, a closely related compound, 5-trifluoromethyl-1-indanone, has a well-documented preparation involving:
- Step 1: Knoevenagel condensation of trifluoromethyl-substituted benzaldehyde with malonic acid to form cinnamic acid derivatives
- Step 2: Catalytic hydrogenation to obtain phenylpropionic acid intermediates
- Step 3: Intramolecular Friedel-Crafts acylation using trifluoromethanesulfonic acid to cyclize and form the indanone ring
This method is characterized by:
- Use of industrially available trifluoromethyl-substituted benzaldehydes
- Mild hydrogenation conditions with palladium catalysts (Pd/C or Pd(OH)2/C) under low pressure (~40 psi) at room temperature
- Cyclization at low to moderate temperatures (-20 to 90 °C) using trifluoromethanesulfonic acid as a strong acid catalyst
Advantages
- Straightforward synthetic route with fewer steps compared to alternative methods
- Use of relatively inexpensive catalysts and reagents
- Suitable for scale-up due to mild conditions and high yields
Limitations
- Specific to trifluoromethyl substitution; direct adaptation to trifluoromethoxy may require modification
- Handling of strong acids and careful temperature control needed
Data from Related 5-Trifluoromethyl-1-indanone Synthesis (Patent CN101293820B)
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Knoevenagel condensation | Malonic acid, pyridine or piperidine, reflux 100 °C | High | Forms trifluoromethyl cinnamic acid |
| Catalytic hydrogenation | Pd/C or Pd(OH)2/C, MeOH/EtOH/EtOAc/THF, 40 psi, RT | High | Produces phenylpropionic acid |
| Friedel-Crafts cyclization | Trifluoromethanesulfonic acid, -20 to 90 °C | 12–31 | Cyclizes to indanone; yield varies with conditions |
Comparative Analysis of Preparation Methods
| Feature | Suzuki–Miyaura Coupling | Friedel-Crafts Acylation (Analogous) |
|---|---|---|
| Starting Materials | Halogenated indanone + boronic acid/ester | Trifluoromethoxy-substituted benzaldehyde (analogous trifluoromethyl) |
| Catalyst | Palladium complexes | Pd/C for hydrogenation; trifluoromethanesulfonic acid for cyclization |
| Reaction Conditions | Mild to moderate temperature (80–110 °C) | Mild hydrogenation (RT, 40 psi), cyclization (-20 to 90 °C) |
| Number of Steps | Typically 1 coupling step after precursor prep | Multi-step: condensation, hydrogenation, cyclization |
| Scalability | High, industrially demonstrated | High, with mild conditions and inexpensive reagents |
| Yield | High (>70%) | Moderate (12–31% in cyclization step) |
| Cost Considerations | Palladium catalyst expensive, but efficient | Uses cheaper catalysts, but multi-step increases complexity |
Research Findings and Notes
The Suzuki–Miyaura coupling is favored for its directness and high yields in forming the biaryl bond essential for this compound, and it is widely used in industrial production with optimized continuous flow processes to enhance efficiency and reduce costs.
The Friedel-Crafts acylation route , while established for trifluoromethyl analogs, demonstrates the feasibility of intramolecular cyclization to form the indanone core. Its adaptation to trifluoromethoxy-substituted substrates may require further optimization but offers a cost-effective alternative.
Both methods require careful control of reaction parameters such as temperature, catalyst loading, and solvent choice to maximize yield and purity.
Advanced purification techniques, including silica gel chromatography and crystallization, are essential to isolate the target compound with high purity, especially after cyclization steps.
Summary Table of Preparation Methods for this compound
| Method | Key Steps | Catalysts/Reagents | Conditions | Yield Range | Scalability | Notes |
|---|---|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Cross-coupling of halogenated indanone and 2-(trifluoromethoxy)phenyl boronic acid | Pd complexes, bases (K2CO3) | 80–110 °C, several hours | >70% | Industrial | Mild, efficient, widely used |
| Intramolecular Friedel-Crafts (analogous trifluoromethyl route) | Knoevenagel condensation → hydrogenation → cyclization | Pd/C, trifluoromethanesulfonic acid | RT hydrogenation, -20 to 90 °C cyclization | 12–31% (cyclization) | Potentially scalable | Multi-step, cost-effective catalysts |
This detailed analysis synthesizes current knowledge and industrial practices for the preparation of this compound, highlighting the Suzuki–Miyaura coupling as the primary method, with insights from related Friedel-Crafts acylation routes for structurally similar compounds. Both methods offer pathways for efficient and scalable synthesis, with ongoing research likely to optimize yields and conditions further.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Trifluoromethoxy)phenyl)-1-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the phenyl ring .
Scientific Research Applications
5-(2-(Trifluoromethoxy)phenyl)-1-indanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(2-(Trifluoromethoxy)phenyl)-1-indanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, influencing various biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
Structural and Functional Analogues
5-(Trifluoromethyl)-1-indanone
- CAS No.: 150969-56-5
- Molecular Formula : C₁₀H₇F₃O
- Molecular Weight : 200.16 g/mol
- Substituent: Trifluoromethyl (-CF₃) at position 5 of the indanone ring.
- Applications : Used in synthesizing aromatic hydrocarbon derivatives and heterocyclic compounds. The -CF₃ group imparts electron-withdrawing effects, influencing reactivity in substitution reactions .
5-Fluoro-1-indanone
- CAS No.: 27111-1A (TFS)
- Molecular Formula : C₉H₇FO
- Molecular Weight : 150.14 g/mol
- Substituent : Fluorine (-F) at position 3.
- Physical Properties : Melting point 35–37°C.
- Applications : Intermediate in organic synthesis; fluorine’s small size and electronegativity enhance binding affinity in drug candidates .
6-Fluoro-1-indanone
- CAS No.: 1481-32-9
- Molecular Formula : C₉H₇FO
- Molecular Weight : 150.14 g/mol
- Substituent : Fluorine (-F) at position 4.
- Differentiation : Positional isomerism (6-F vs. 5-F) alters electronic distribution and steric effects, impacting reactivity and crystallinity .
Key Observations :
- Electron-Withdrawing Effects : The -OCF₃ group in the target compound likely increases electrophilicity at the ketone position compared to -CF₃ or -F substituents, favoring nucleophilic additions .
- Lipophilicity : Trifluoromethoxy groups enhance membrane permeability compared to smaller halogens like fluorine .
- Synthetic Challenges: Introducing bulky substituents (e.g., -OCF₃-phenyl) may require specialized catalysts or high-pressure conditions, unlike simpler fluorinated indanones synthesized via standard Friedel-Crafts acylation .
Pharmacological and Industrial Relevance
- Analytical Characterization: Techniques such as high-resolution mass spectrometry (HRMS) and NMR, used for characterizing cathinone derivatives , are applicable to the target compound for structural confirmation.
Biological Activity
5-(2-(Trifluoromethoxy)phenyl)-1-indanone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H12F3O
- Molecular Weight : 282.25 g/mol
The presence of the trifluoromethoxy group significantly influences the compound's biological activity, enhancing its lipophilicity and potential for interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties:
- In Vitro Studies : The compound has shown effectiveness against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. For example, a study on breast cancer cell lines revealed a substantial reduction in cell viability and activation of apoptotic pathways through caspase activation.
- In Vivo Studies : Animal model studies indicated that treatment with this compound resulted in reduced tumor sizes and improved survival rates, suggesting its potential as an anticancer agent.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects:
- It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages . This suggests a mechanism where the compound modulates inflammatory responses, potentially useful in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic pathways essential for bacterial survival.
The mechanisms by which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation. Its structural features allow it to bind effectively to active sites on these enzymes, altering their activity.
- Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways, influencing processes such as cell growth and apoptosis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | Antitumor | Inhibits cell cycle progression |
| 1H-pyrrolo[2,3-b]pyridine | FGFR Inhibition | Blocks fibroblast growth factor receptors |
This comparison highlights the distinct mechanisms and activities associated with different structural analogs.
Case Studies and Research Findings
Several key studies have underscored the biological activity of this compound:
- Study on Anticancer Activity : A recent study evaluated the compound's effects on various cancer cell lines. Results indicated a significant induction of apoptosis through caspase pathway activation, emphasizing its potential as a therapeutic agent in oncology.
- Anti-inflammatory Research : Another study focused on its anti-inflammatory properties, finding that it inhibited COX-2 expression in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating conditions characterized by chronic inflammation .
Q & A
Q. What are the recommended synthetic routes for 5-(2-(Trifluoromethoxy)phenyl)-1-indanone?
- Methodological Answer : A common approach involves Friedel-Crafts acylation, where 2-(trifluoromethoxy)benzene derivatives react with indanone precursors. For example, substituting aryl groups via cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the trifluoromethoxy moiety. Purification may require sequential chromatography (normal-phase followed by amine-phase) to isolate the product, as demonstrated in similar indanone syntheses .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of -NMR (400 MHz, CDCl) to confirm aromatic proton environments and substituent integration. For example, δ 7.01–7.48 ppm corresponds to trifluoromethoxy-substituted phenyl groups. Mass spectrometry (ESI-MS) can validate molecular weight (, expected MW: 292.25). Purity should be confirmed via HPLC (>95%) with a C18 column and acetonitrile/water gradient .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats due to potential skin/eye irritation. Avoid oxidizing agents (e.g., peroxides), as trifluoromethoxy groups may decompose exothermically. Store at 2–8°C in inert atmospheres (argon) to prevent hydrolysis. Waste must be segregated and disposed via licensed hazardous waste contractors .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives?
- Methodological Answer : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 150°C vs. 24 hr conventional heating). Catalytic systems like Pd(PPh)/SPhos in THF improve cross-coupling efficiency. For example, replacing chlorine in 5-chloro-1-indanone with trifluoromethoxy-phenyl groups via Buchwald-Hartwig amination achieves ~80% yield .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies using analogs (e.g., 5-fluoro- or 5-nitro-substituted indanones). Validate in vitro assays (e.g., IC measurements against tumor cell lines) with standardized protocols (e.g., MTT assay, 72 hr incubation). Address discrepancies by controlling variables like solvent (DMSO concentration ≤0.1%) and cell passage number .
Q. What strategies mitigate instability of this compound in aqueous media?
- Methodological Answer : Stabilize via formulation in lipid-based nanoparticles (e.g., liposomes) or PEGylation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization with cryoprotectants (trehalose/sucrose) preserves integrity for long-term storage .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
